4-(溴甲基)-2-碘-1-甲基苯

描述

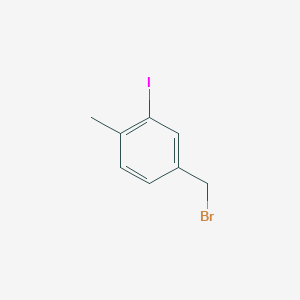

4-(Bromomethyl)-2-iodo-1-methylbenzene is a useful research compound. Its molecular formula is C8H8BrI and its molecular weight is 310.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Bromomethyl)-2-iodo-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2-iodo-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

降压药合成

“4-(溴甲基)-2-碘-1-甲基苯”是合成依普沙坦的中间体,依普沙坦是一种用于治疗高血压的药物 。该化合物由于溴甲基的存在而具有反应活性,可以进行药物合成所需的后续转化。

光敏剂开发

该化学物质用于制备5,10,15,20-四(间羟基苯基)叶绿素(替莫泊芬) ,这是一种第二代光敏剂。替莫泊芬用于光动力疗法,这是一种使用光敏药物和光源来破坏异常细胞的治疗方法。

有机电子学

该化合物的结构特征使其适用于光电子器件,例如OLED、光伏电池和有机场效应晶体管。其供电子能力可以用于制造这些器件的组件。

衍生化试剂

它用作液相色谱法分析生物样品中各种酸的定量分析的衍生化试剂 。这种应用在生物分析化学领域至关重要,用于药物监测和药代动力学研究。

抗HIV研究

该化合物用于制备潜在的抗HIV药物 。其溴甲基可以用来引入其他药效基团,增强分子与病毒成分相互作用的能力。

醛糖还原酶抑制剂

在治疗糖尿病并发症的研究中,“4-(溴甲基)-2-碘-1-甲基苯”用作苄基硫代噻唑啉衍生物重排的催化剂,从而制备醛糖还原酶抑制剂 。

谷胱甘肽浓度测定

该化合物参与通过基质辅助激光解吸电离飞行时间质谱法测定三肽谷胱甘肽的浓度 。谷胱甘肽在细胞过程中起着重要作用,其定量分析在各种研究领域都很重要。

羧酸检测

最后,它用于色谱检测中羧酸的测定 。这种应用在环境分析和食品工业中至关重要,用于检测有机酸污染物或添加剂。

生物活性

4-(Bromomethyl)-2-iodo-1-methylbenzene, also known as 4-bromo-2-iodotoluene, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6BrI

- CAS Number : 15442947

- Structure : The compound features a bromomethyl group and an iodo substituent on a methylbenzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including 4-(bromomethyl)-2-iodo-1-methylbenzene, exhibit antimicrobial activity. The presence of halogens can enhance the lipophilicity of the molecule, potentially facilitating membrane penetration and increasing efficacy against various pathogens.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(Bromomethyl)-2-iodo-1-methylbenzene | 32 | Staphylococcus aureus |

| 4-Bromo-2-chlorotoluene | 64 | Escherichia coli |

| 2-Iodo-1-methylbenzene | 16 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 4-(bromomethyl)-2-iodo-1-methylbenzene exhibits significant cytotoxic effects on certain cancer cell lines. The compound's halogen substituents are believed to play a crucial role in inducing apoptosis in malignant cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of various halogenated compounds on human cancer cell lines (MCF-7 breast cancer cells), 4-(bromomethyl)-2-iodo-1-methylbenzene showed an IC50 value of approximately 15 µM. This suggests a moderate level of cytotoxicity compared to other tested compounds.

The biological activity of 4-(bromomethyl)-2-iodo-1-methylbenzene is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to increased ROS production, which may promote cell death.

- DNA Interaction : The compound may intercalate into DNA or form adducts, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways, contributing to its antimicrobial and anticancer effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated benzyl derivatives. Notably, the introduction of bromine and iodine atoms has been shown to enhance biological activity due to their electronegative nature and ability to stabilize reactive intermediates during metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the combination of bromine and iodine significantly enhances biological potency:

Table 2: Comparative Biological Activities

| Compound | IC50 (µM) | Antimicrobial Activity | Cytotoxicity (MCF-7) |

|---|---|---|---|

| 4-(Bromomethyl)-2-iodo-1-methylbenzene | 15 | Yes | Moderate |

| 4-Bromo-1-methylbenzene | 25 | Yes | Low |

| 2-Iodo-1-methylbenzene | 30 | No | High |

属性

IUPAC Name |

4-(bromomethyl)-2-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNUABJQDUDQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695342 | |

| Record name | 4-(Bromomethyl)-2-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626250-55-3 | |

| Record name | 4-(Bromomethyl)-2-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。